REACTION_CXSMILES
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[CH2:1]([CH:3]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:4][NH:5][CH2:6][CH:7]([CH2:12][CH3:13])[CH2:8][CH2:9][CH2:10][CH3:11])[CH3:2].[OH-].[Na+:19].CC(O)C.[C:24](=[S:26])=[S:25]>>[CH2:12]([CH:7]([CH2:8][CH2:9][CH2:10][CH3:11])[CH2:6][N:5]([CH2:4][CH:3]([CH2:1][CH3:2])[CH2:14][CH2:15][CH2:16][CH3:17])[C:24](=[S:25])[S-:26])[CH3:13].[Na+:19] |f:1.2,5.6|
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Name
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|
Quantity
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50 g
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Type
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reactant
|
Smiles
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C(C)C(CNCC(CCCC)CC)CCCC
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Name
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|
Quantity
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0.211 mol
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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reagent
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Quantity
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60 mL
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC(C)O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(=S)=S
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Name
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|
Quantity
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12.7 mL
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Type
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reactant
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Smiles
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C(=S)=S
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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equipped with an overhead stirrer
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Type
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ADDITION
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Details
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a thermocouple probe, a reflux condenser, a Clasien adapter and a 25 mL addition funnel
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Type
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CUSTOM
|
Details
|
The product was post-reacted at 25° C. for 1.5 hours
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Duration
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1.5 h
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Name
|
|
Type
|
|
Smiles
|
C(C)C(CN(C([S-])=S)CC(CCCC)CC)CCCC.[Na+]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |